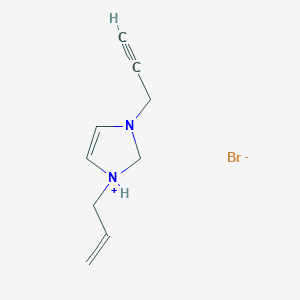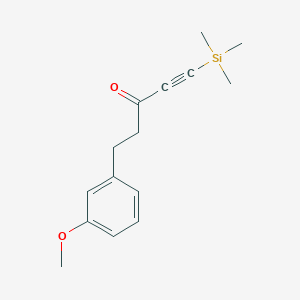![molecular formula C20H20N2O3S2 B12526229 N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide CAS No. 864685-28-9](/img/structure/B12526229.png)
N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide: is a complex organic compound that features a pyridine ring substituted with a thiophene derivative and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a phenylsulfanyl group.
Pyridine Ring Functionalization: The pyridine ring is then functionalized with a carboxamide group.
Coupling Reaction: The thiophene derivative is coupled with the functionalized pyridine ring under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-acrylamidoacetaldehyde dimethyl acetal
- tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
Uniqueness
N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a thiophene derivative, and a carboxamide group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from drug development to materials science .
Properties
CAS No. |
864685-28-9 |
|---|---|
Molecular Formula |
C20H20N2O3S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-6-(5-phenylsulfanylthiophen-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H20N2O3S2/c1-24-18(25-2)13-22-20(23)14-8-9-16(21-12-14)17-10-11-19(27-17)26-15-6-4-3-5-7-15/h3-12,18H,13H2,1-2H3,(H,22,23) |
InChI Key |
NVCMXIXPZUZJMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C1=CN=C(C=C1)C2=CC=C(S2)SC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


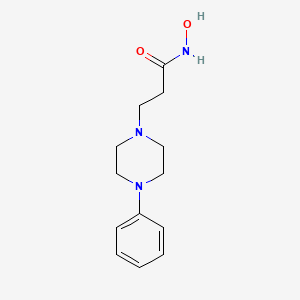
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
![Benzonitrile, 4-[(1-methylpropyl)propylamino]-2-nitro-](/img/structure/B12526153.png)
![5-bromo-2-[5-[5-bromo-3-[(2S)-2-methylbutyl]thiophen-2-yl]thiophen-2-yl]-3-[(2S)-2-methylbutyl]thiophene](/img/structure/B12526154.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,4,6-tris(benzyloxy)benzamide](/img/structure/B12526167.png)

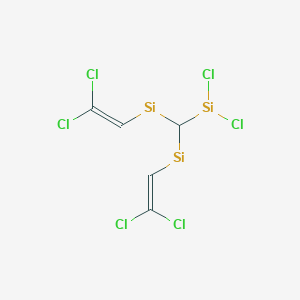
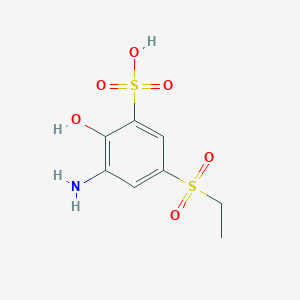
![N-[3-(Benzyloxy)propyl]-N-methylnitrous amide](/img/structure/B12526193.png)
![1H-Imidazole, 4-chloro-2-[(2,5-difluorophenyl)methyl]-5-phenyl-](/img/structure/B12526197.png)
![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)

